molecular formula C21H17N5O3S B2493607 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide CAS No. 877795-88-5

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide

Cat. No.: B2493607
CAS No.: 877795-88-5
M. Wt: 419.46
InChI Key: UEFZDKOLROQTJM-UHFFFAOYSA-N
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Description

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C21H17N5O3S and its molecular weight is 419.46. The purity is usually 95%.
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Scientific Research Applications

1. Peripheral Benzodiazepine Receptor (PBR) Ligands

Studies have focused on synthesizing and analyzing the binding studies of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective PBR ligands. These studies include the exploration of substituents' variability and their effects on ligand affinity. Further, some compounds from this group demonstrated the ability to modulate steroid biosynthesis in C6 glioma cells, indicating potential biomedical applications beyond receptor targeting (Selleri et al., 2005).

2. Imaging Agents in PET Scans

Certain derivatives within this class of compounds have been identified as selective ligands for the translocator protein (18 kDa), which plays a crucial role in inflammation and neurodegeneration. The compound DPA-714, for instance, has been designed to include a fluorine atom, allowing for labeling with fluorine-18. This labeling makes these compounds suitable for in vivo imaging using positron emission tomography (PET), providing a valuable tool for studying diseases in which the translocator protein is involved (Dollé et al., 2008).

3. QSAR Studies for PBR Binding Affinity

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the structural and physicochemical requirements for the binding affinity of these compounds with PBR. The studies have shown a correlation between hydrophobicity, electronic properties of substituents, and binding affinity, offering insights into the design of more potent ligands (Dalai et al., 2006).

4. Synthesis and Characterization of Novel Derivatives

Research has been dedicated to synthesizing and characterizing novel pyrazolo[1,5-a]pyrimidine derivatives, exploring various substitutions and their impacts on chemical properties. These compounds' structural elucidation opens the door to new applications in material science, biochemistry, and pharmaceuticals (Atta, 2011).

Properties

IUPAC Name

2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-14-11-20(25-21(23-14)16(12-22-25)15-7-3-2-4-8-15)30-13-19(27)24-17-9-5-6-10-18(17)26(28)29/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFZDKOLROQTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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